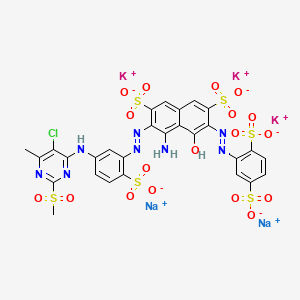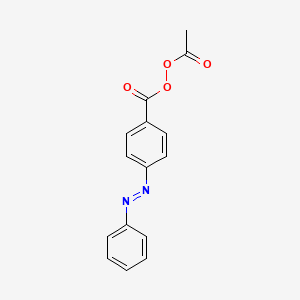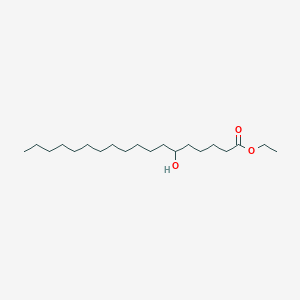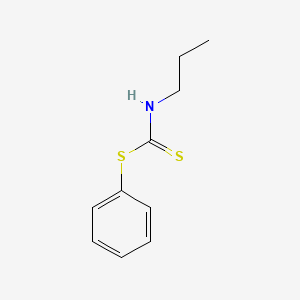
2-Hydroxytetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytetraphene-7,12-dione is an organic compound with the molecular formula C18H10O3. It is known for its distinctive yellow to green crystalline powder appearance and has a density of 1.336 g/cm³ . This compound is also referred to as Tetraphene-7,12-dione and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Hydroxytetraphene-7,12-dione typically involves the oxidation of tetraphene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Hydroxytetraphene-7,12-dione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxytetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxytetraphene-7,12-dione involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The hydroxyl and quinone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Hydroxytetraphene-7,12-dione can be compared with other similar compounds such as acenaphthoquinone and naphthoquinone derivatives. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example:
Acenaphthoquinone: Known for its use in photochemistry and as a building block for heterocyclic compounds.
Naphthoquinone: Widely used in the synthesis of dyes and pigments and has notable biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69847-21-8 |
|---|---|
Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-hydroxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H10O3/c19-11-7-5-10-6-8-14-16(15(10)9-11)18(21)13-4-2-1-3-12(13)17(14)20/h1-9,19H |
InChI Key |
LMBLFVLUWJRLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC(=C4)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
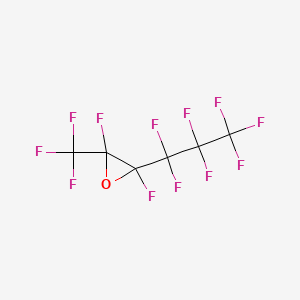
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
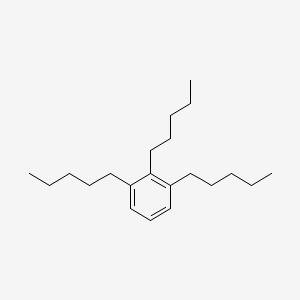
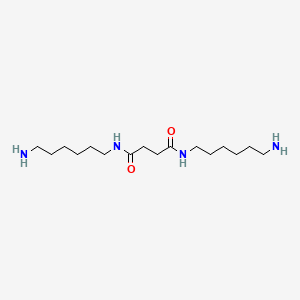
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
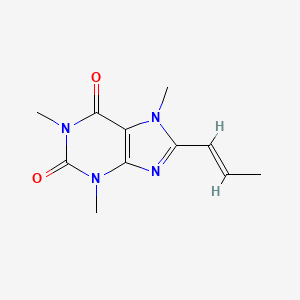
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
